molecular formula C4H9Cl2N B1614115 (S)-3-Chloropyrrolidine hydrochloride CAS No. 1072227-55-4

(S)-3-Chloropyrrolidine hydrochloride

Cat. No.: B1614115
CAS No.: 1072227-55-4
M. Wt: 142.02 g/mol
InChI Key: STVCMMDAWUYBCG-WCCKRBBISA-N
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Description

(S)-3-Chloropyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a chlorine atom attached to the third carbon of the pyrrolidine ring, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloropyrrolidine hydrochloride typically involves the chlorination of (S)-pyrrolidine. One common method includes the reaction of (S)-pyrrolidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Chloropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring structure.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of lactams or other oxidized pyrrolidine derivatives.

    Reduction: Formation of dechlorinated pyrrolidine or modified ring structures.

Scientific Research Applications

(S)-3-Chloropyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-Chloropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    ®-3-Chloropyrrolidine hydrochloride: The enantiomer of (S)-3-Chloropyrrolidine hydrochloride with different stereochemistry.

    3-Bromopyrrolidine hydrochloride: A similar compound with a bromine atom instead of chlorine.

    3-Fluoropyrrolidine hydrochloride: A similar compound with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Its enantiomer, ®-3-Chloropyrrolidine hydrochloride, may exhibit different pharmacological properties due to stereochemical differences. The substitution of chlorine with other halogens (bromine or fluorine) can significantly alter the compound’s reactivity and interaction with molecular targets.

Properties

IUPAC Name

(3S)-3-chloropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCMMDAWUYBCG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648698
Record name (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072227-55-4
Record name (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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